Methyl 5-oxooctadecanoate

Description

Properties

IUPAC Name |

methyl 5-oxooctadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19(21)22-2/h3-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRPGVKJUHZXTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392910 |

Source

|

| Record name | Methyl 5-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-20-3 |

Source

|

| Record name | Methyl 5-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-oxooctadecanoate chemical structure and properties

An In-depth Technical Guide to Methyl 5-Oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxooctadecanoate is a long-chain gamma-keto fatty acid ester, a class of molecules with significant, though underexplored, potential in biochemical research. As a derivative of stearic acid, this compound features two distinct carbonyl functionalities—a ketone at the C5 position and a methyl ester at the C1 position. This dual reactivity makes it a versatile synthetic intermediate and a valuable tool for investigating lipid metabolism, cellular signaling, and the biological roles of oxidized fatty acids. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, representative synthesis protocols, and potential applications in modern research, grounding all technical claims in established chemical principles.

Chemical Identity and Molecular Structure

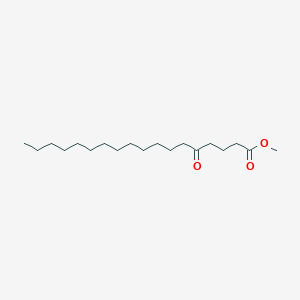

Methyl 5-oxooctadecanoate, systematically named methyl 5-oxostearate, is a 19-carbon fatty acid derivative. The presence of a ketone group on the fifth carbon interrupts the otherwise saturated aliphatic chain, introducing a site of polarity and reactivity. This feature distinguishes it from its parent compound, methyl stearate, and positions it within the broader class of oxo-fatty acids, which are increasingly recognized for their roles in cellular processes.

Caption: 2D Structure of Methyl 5-oxooctadecanoate.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | methyl 5-oxooctadecanoate | [1] |

| Synonyms | Octadecanoic acid, 5-oxo-, methyl ester; 5-Oxostearic acid methyl ester | [2][3] |

| CAS Number | 2380-20-3 | [2][4] |

| Molecular Formula | C₁₉H₃₆O₃ | [2][4][5] |

| Molecular Weight | 312.49 g/mol | [2][4] |

| Linear Formula | CH₃(CH₂)₁₂CO(CH₂)₃CO₂CH₃ | [6] |

| SMILES | CCCCCCCCCCCCCC(=O)CCCC(=O)OC | [6] |

| InChI Key | BVRPGVKJUHZXTH-UHFFFAOYSA-N |[6] |

Physicochemical and Spectroscopic Properties

The physical characteristics of methyl 5-oxooctadecanoate are dictated by its long hydrophobic alkyl chain, moderated by the polarity of its two carbonyl groups. These properties are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions for its use.

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Physical Form | Solid | At standard conditions | |

| Melting Point | 58-60 °C | [3][6] | |

| Boiling Point | 404.6 °C | Estimated at 760 mmHg | [2] |

| Flash Point | >110 °C (>230 °F) | [2][3] | |

| Water Solubility | 0.05461 mg/L at 25 °C | Estimated; indicates very low aqueous solubility | [2] |

| logP (o/w) | 6.704 | Estimated; indicates high lipophilicity |[2] |

Predicted Spectroscopic Profile

While specific spectral data is not widely published, the structure of methyl 5-oxooctadecanoate allows for a confident prediction of its key spectroscopic features. This analysis is fundamental for its identification and characterization in a laboratory setting.[7][8]

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | Methyl Ester Protons (-OCH₃) | ~3.7 ppm (singlet, 3H) | Protons on a carbon adjacent to an ester oxygen are deshielded. |

| α-Ketone Protons (-CH₂-C=O) | ~2.7 ppm (triplet, 2H) | Protons alpha to a ketone are deshielded. | |

| α-Ester Protons (-CH₂-CO₂Me) | ~2.4 ppm (triplet, 2H) | Protons alpha to an ester carbonyl are similarly deshielded. | |

| Alkyl Chain Protons (-(CH₂)₁₂-) | ~1.2-1.6 ppm (multiplet) | Overlapping signals typical of a long, saturated alkyl chain. | |

| Terminal Methyl Protons (-CH₃) | ~0.9 ppm (triplet, 3H) | Standard chemical shift for a terminal methyl group in an alkyl chain. | |

| ¹³C NMR | Ester Carbonyl (C1) | ~174 ppm | Characteristic shift for an ester carbonyl carbon. |

| Ketone Carbonyl (C5) | ~209 ppm | Characteristic shift for a ketone carbonyl carbon, typically downfield from an ester. | |

| Methyl Ester Carbon (-OCH₃) | ~51 ppm | Standard shift for a methoxy carbon of a methyl ester. | |

| Alkyl Chain Carbons | ~22-42 ppm | A series of signals corresponding to the carbons of the long alkyl chain. | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1740 cm⁻¹ | Strong, sharp absorption characteristic of a saturated ester carbonyl. |

| C=O Stretch (Ketone) | ~1715 cm⁻¹ | Strong, sharp absorption for a saturated ketone carbonyl. The two C=O bands may overlap. | |

| C-H Stretch (Alkyl) | ~2850-2960 cm⁻¹ | Strong absorptions from the numerous C-H bonds in the alkyl chain. | |

| C-O Stretch (Ester) | ~1170-1250 cm⁻¹ | Characteristic stretching vibration for the C-O single bond of the ester group. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 312 | Corresponding to the molecular weight of the compound. |

| | Key Fragments | m/z 281, 269, 145, 113 | Resulting from characteristic cleavages, such as loss of a methoxy group (-OCH₃, M-31) or McLafferty rearrangement. Alpha-cleavage on either side of the C5 ketone is also expected. |

Synthesis and Chemical Reactivity

The synthesis of γ-keto esters like methyl 5-oxooctadecanoate is a well-established area of organic chemistry. While multiple routes exist, a common and reliable approach is the Claisen condensation, which involves the acylation of an ester enolate.

Representative Synthetic Workflow: Acylation of a Grignard Reagent

A plausible and scalable synthesis involves the reaction of a Grignard reagent derived from an alkyl halide with a suitable acylating agent, such as a derivative of glutaric acid. This approach offers good control over the position of the keto group.

Caption: Representative workflow for the synthesis of Methyl 5-oxooctadecanoate.

Detailed Experimental Protocol

This protocol is a representative methodology based on established organometallic chemistry principles. Appropriate safety precautions must be taken.

-

Preparation of the Grignard Reagent: To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of tridecyl bromide in anhydrous diethyl ether dropwise. The reaction is initiated with gentle heating if necessary. The mixture is stirred until the magnesium is consumed, yielding a solution of tridecylmagnesium bromide.

-

Causality: The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by water. The inert atmosphere prevents oxidation.

-

-

Acylation Reaction: Cool the Grignard solution in an ice bath. Slowly add a solution of methyl 5-chloro-5-oxopentanoate in anhydrous ether. The reaction is exothermic and should be controlled by the rate of addition. Stir the mixture at room temperature for several hours to ensure complete reaction.

-

Causality: The acid chloride is a highly reactive acylating agent. The reaction forms a stable tetrahedral intermediate which then collapses to form the ketone product.

-

-

Aqueous Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This step protonates any remaining Grignard reagent and the magnesium alkoxide intermediate.

-

Causality: A weak acid like NH₄Cl is used to avoid potential side reactions like hydrolysis of the methyl ester that could occur with stronger acids.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Self-Validation: The purity of the final product should be confirmed by NMR and MS analysis, comparing the obtained spectra with the predicted profiles (Table 3).

-

Biological Context and Research Applications

While direct biological functions of methyl 5-oxooctadecanoate are not extensively documented, its identity as a keto fatty acid places it in a class of molecules with profound metabolic and signaling importance.

The Role of Keto Fatty Acids in Metabolism

In states of low glucose availability, such as fasting or a ketogenic diet, the body shifts to metabolizing fatty acids for energy. This process, known as ketogenesis, occurs primarily in the liver and produces ketone bodies (acetoacetate and β-hydroxybutyrate) from acetyl-CoA.[9][10] These ketone bodies serve as a critical alternative fuel source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[11]

Keto fatty acids like 5-oxooctadecanoic acid represent intermediates in lipid oxidation pathways and can influence cellular energy homeostasis. Their unique structures may allow them to interact with specific enzymes or receptors involved in metabolic regulation.

Caption: Role of fatty acids in ketogenesis and potential research use of M5O.

Potential Research Applications

Methyl 5-oxooctadecanoate is a valuable tool for researchers in drug development and metabolic science.

-

Enzyme Substrate and Inhibitor Studies: It can be used as a substrate to characterize the activity and specificity of enzymes involved in fatty acid metabolism, such as dehydrogenases, reductases, and hydratases.

-

Synthesis of Complex Lipids: Its dual functionality makes it an ideal starting material for the synthesis of more complex, biologically active molecules, including signaling lipids, cyclic compounds, and isotopically labeled standards for mass spectrometry-based metabolomics.[6]

-

Chemical Probe for Cellular Studies: By introducing this specific oxo-lipid to cell cultures, researchers can investigate the downstream effects on gene expression, protein activity, and metabolic pathways, helping to elucidate the signaling roles of keto fatty acids.

-

Pro-drug Development: The keto and ester groups offer handles for chemical modification, allowing for the development of pro-drugs that release a therapeutic agent upon metabolic cleavage within specific cells or tissues.

Handling and Safety

Methyl 5-oxooctadecanoate is classified as a combustible solid and should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses (eyeshields) and chemical-resistant gloves.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.

-

Toxicity: While specific toxicity data is limited, it is classified with a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water.[3][6] Standard chemical handling procedures should be followed to avoid ingestion, inhalation, and skin contact.

References

-

The Good Scents Company. (n.d.). methyl 5-oxooctadecanoate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-oxodecanoate. Retrieved from [Link]

- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.

-

MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Chemdad. (n.d.). METHYL 5-OXOOCTADECANOATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 10-oxooctadecanoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Fatty acid based biocarbonates: Al-mediated stereoselective preparation of mono-, di- and poly-carbonates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Stereocomplementary Preparation of Methyl (E)- and (Z)-3-Aryl-2-butenoates by Suzuki-Miyaura Cross-Coupling with Enol Tosylates. Retrieved from [Link]

-

Cyberlipid. (n.d.). Keto fatty acids. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-oxooctadecanoate. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Ketogenesis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]

-

NCBI. (n.d.). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-oxooctadecanoate. Retrieved from [Link]

-

ResearchGate. (2018). The Effect Of Combination Of Octadecanoic Acid, Methyl Ester And Ribavirin Against Measles Virus. Retrieved from [Link]

-

YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

-

SAR Publication. (2023). Study of the Antioxidant and Anti-Cancer Activity and Biological Activity of (Punicagranatum L.) Extract on Pathogenic. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Determination of some bioactive chemical constituents from Thesium humile Vahl. Retrieved from [Link]

Sources

- 1. Methyl 5-oxodecanoate | C11H20O3 | CID 80188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 5-oxooctadecanoate, 2380-20-3 [thegoodscentscompany.com]

- 3. METHYL 5-OXOOCTADECANOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. scbt.com [scbt.com]

- 5. Methyl 10-oxooctadecanoate | C19H36O3 | CID 543603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl-5-oxooctadecanoat 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. youtube.com [youtube.com]

- 9. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Ketone bodies - Wikipedia [en.wikipedia.org]

- 11. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 5-oxooctadecanoate

Introduction: The Significance of Methyl 5-oxooctadecanoate in Modern Research

Methyl 5-oxooctadecanoate, a long-chain gamma-keto ester, is a molecule of significant interest within the scientific community, particularly for researchers, scientists, and professionals in drug development. Its unique chemical structure, featuring a ketone group at the C-5 position and a methyl ester terminus, makes it a valuable building block in the synthesis of complex organic molecules. This guide provides an in-depth exploration of the primary methods for synthesizing Methyl 5-oxooctadecanoate, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific literature.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of γ-keto esters like Methyl 5-oxooctadecanoate generally revolves around the formation of a carbon-carbon bond between a long-chain acyl group and a four-carbon ester-containing moiety. Several classical and contemporary organic reactions can be adapted for this purpose. This guide will focus on two robust and well-documented approaches:

-

Acylation of Organometallic Reagents: This strategy involves the reaction of a long-chain acid chloride with a suitable organometallic nucleophile that contains the methyl ester functionality. Organocadmium and organozinc reagents are particularly effective for this transformation due to their moderate reactivity, which helps to prevent side reactions such as addition to the newly formed ketone.

-

Homologation of β-Keto Esters: This method involves the insertion of a methylene group into the carbon skeleton of a β-keto ester. Zinc carbenoid-mediated homologation is a notable example of this approach, offering a regioselective route to γ-keto esters.

The choice of synthetic route often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific functional groups.

Method 1: Acylation of an Organocadmium Reagent

This classical approach, pioneered in part by the work of James Cason, remains a reliable method for the synthesis of ketones and keto esters.[1] The key transformation is the reaction of an organocadmium reagent with an acid chloride. Organocadmium reagents are valued for their ability to react selectively with acid chlorides without further reacting with the resulting ketone.[1][2]

Reaction Scheme & Mechanism

The synthesis begins with the preparation of an organocadmium reagent from a suitable Grignard reagent, followed by its reaction with pentadecanoyl chloride.

Caption: Workflow for the synthesis of Methyl 5-oxooctadecanoate via an organocadmium reagent.

The mechanism involves the formation of a diorganocadmium reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentadecanoyl chloride. The resulting tetrahedral intermediate collapses, eliminating the chloride ion to yield the desired γ-keto ester.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Anhydrous Cadmium Chloride (dried at 110 °C to constant weight)[1]

-

Pentadecanoic acid

-

Thionyl chloride

-

Anhydrous diethyl ether

-

Anhydrous benzene

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

Part A: Preparation of Pentadecanoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, place pentadecanoic acid.

-

Add an excess of thionyl chloride (approximately 1.5-2.0 equivalents).

-

Gently reflux the mixture for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Distill the crude pentadecanoyl chloride under high vacuum to obtain the pure acid chloride.

Part B: Synthesis of Methyl 5-oxooctadecanoate

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a solution of methyl 4-bromobutyrate in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Preparation of the Organocadmium Reagent: In a separate flame-dried flask under nitrogen, place anhydrous cadmium chloride. Cool the flask in an ice bath and add the freshly prepared Grignard reagent dropwise with vigorous stirring. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. This results in a color change and the formation of the diorganocadmium reagent.

-

Acylation: To the freshly prepared organocadmium reagent, add anhydrous benzene. Then, add a solution of pentadecanoyl chloride in anhydrous benzene dropwise.

-

Reaction and Work-up: After the addition of the acid chloride, reflux the reaction mixture for 1-2 hours. Cool the mixture to room temperature and then pour it onto a mixture of crushed ice and dilute sulfuric acid to hydrolyze the reaction complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data and Characterization

| Property | Value |

| Molecular Formula | C₁₉H₃₆O₃ |

| Molecular Weight | 312.49 g/mol [6] |

| Appearance | White to off-white solid |

| Melting Point | 58-60 °C |

| Boiling Point | 178-180 °C at 0.8 mmHg |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is expected to show signals for the methyl ester protons (singlet, ~3.6 ppm), methylene protons adjacent to the ester carbonyl (triplet, ~2.3 ppm), methylene protons adjacent to the ketone carbonyl (triplets, ~2.4-2.7 ppm), and the long aliphatic chain protons (multiplet, ~1.2-1.6 ppm), and the terminal methyl group (triplet, ~0.9 ppm).

-

¹³C NMR (CDCl₃): The spectrum should exhibit characteristic peaks for the ester carbonyl (~174 ppm), the ketone carbonyl (~209 ppm), the methoxy group (~51 ppm), and a series of signals for the methylene carbons of the aliphatic chain.

-

IR (KBr): Strong absorption bands are expected for the ester carbonyl (~1735 cm⁻¹) and the ketone carbonyl (~1715 cm⁻¹).

Method 2: Zinc Carbenoid-Mediated Homologation of a β-Keto Ester

A more modern approach to the synthesis of γ-keto esters involves the one-carbon homologation of β-keto esters. A notable example is the zinc carbenoid-mediated reaction, which provides a rapid and efficient route to these compounds.[7] This method is based on the presumed formation and rearrangement of a donor-acceptor cyclopropane intermediate.[7]

Reaction Scheme & Mechanism

This synthesis would start from a β-keto ester, which is then reacted with a zinc carbenoid (e.g., the Furukawa-modified Simmons-Smith reagent) to insert a methylene group.

Sources

- 1. future4200.com [future4200.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Methyl 4-bromobutyrate | SIELC Technologies [sielc.com]

- 4. Methyl 4-bromobutyrate BP EP USP CAS 4897-84-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. echemi.com [echemi.com]

- 6. methyl 5-oxooctadecanoate, 2380-20-3 [thegoodscentscompany.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Methyl 5-oxooctadecanoate: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxooctadecanoate is a long-chain fatty acid ester that belongs to the class of oxo-fatty acids. Its structure, featuring a ketone group at the fifth carbon position and a methyl ester at the terminus of an eighteen-carbon chain, imparts unique chemical reactivity and physical properties. While not extensively studied, this molecule serves as a valuable building block in organic synthesis and holds potential for further investigation in various scientific domains, including materials science and drug discovery. This technical guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 5-oxooctadecanoate, offering insights into its synthesis, reactivity, and spectroscopic profile to support its application in research and development.

Physicochemical Characteristics

The fundamental physical and chemical properties of Methyl 5-oxooctadecanoate are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | methyl 5-oxooctadecanoate | [1] |

| Synonyms | Octadecanoic acid, 5-oxo-, methyl ester; 5-oxo, stearic acid methyl ester | [1] |

| CAS Number | 2380-20-3 | [2][3] |

| Molecular Formula | C₁₉H₃₆O₃ | [3] |

| Molecular Weight | 312.49 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 58-60 °C (lit.) | [2] |

| Boiling Point | Not available | |

| Solubility | Not available in common solvents from provided results. | |

| Storage Class | 11 - Combustible Solids | [2] |

Chemical Structure and Reactivity

The chemical structure of Methyl 5-oxooctadecanoate is characterized by a long aliphatic chain, a ketone functional group, and a methyl ester. This combination of functional groups dictates its reactivity.

Caption: Chemical structure of Methyl 5-oxooctadecanoate.

The ketone group at the C-5 position is susceptible to nucleophilic attack, reduction, and other carbonyl-specific reactions. The methyl ester at the C-1 position can undergo hydrolysis to the corresponding carboxylic acid or transesterification. The long alkyl chain provides lipophilicity to the molecule.

Synthesis

A key application of Methyl 5-oxooctadecanoate is in the synthesis of complex cyclic systems. One notable method involves sequenced reactions with samarium (II) iodide for the preparation of seven-, eight-, and nine-membered carbocycles[2]. This highlights its utility as a precursor in constructing larger, more complex molecular architectures.

Reactivity and Potential Applications

The reactivity of the ketone and ester functional groups makes Methyl 5-oxooctadecanoate a versatile intermediate in organic synthesis. Its potential applications, while not extensively documented, can be inferred from the activities of similar long-chain fatty acid esters. For instance, some fatty acid methyl esters have shown antimicrobial and anti-inflammatory properties[4]. Furthermore, its ability to participate in cyclization reactions makes it a candidate for the synthesis of novel heterocyclic compounds with potential biological activity[2].

While direct evidence for the biological activity of Methyl 5-oxooctadecanoate is limited, related compounds such as octadecanoic acid methyl ester have been investigated for their potential antiviral activities[5]. This suggests that Methyl 5-oxooctadecanoate could be a starting point for the development of new therapeutic agents.

Spectroscopic Profile

The structural features of Methyl 5-oxooctadecanoate can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Methyl 5-oxooctadecanoate.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), alpha-protons to the ketone and ester groups (triplets), and a complex multiplet for the long methylene chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the ester carbonyl carbon (around 174 ppm), the ketone carbonyl carbon (around 211 ppm), the methoxy carbon of the ester (around 51 ppm), and a series of peaks for the methylene carbons in the aliphatic chain[6]. The specific chemical shifts of the carbons alpha to the carbonyl groups will be deshielded compared to the other methylene carbons.

SpectraBase provides access to experimental ¹H NMR and ¹³C NMR spectra of Methyl 5-oxooctadecanoate[7].

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 5-oxooctadecanoate is characterized by strong absorption bands corresponding to its functional groups.

-

C=O Stretch (Ester): A strong peak is expected around 1740 cm⁻¹.

-

C=O Stretch (Ketone): A strong peak should appear around 1715 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple peaks will be observed in the 2850-2960 cm⁻¹ region.

-

C-O Stretch (Ester): A peak in the 1100-1300 cm⁻¹ region is also characteristic.

An ATR-IR spectrum is available on SpectraBase for further analysis[7].

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of Methyl 5-oxooctadecanoate. The molecular ion peak (M⁺) would be observed at m/z 312. Common fragmentation patterns for long-chain esters and ketones would include McLafferty rearrangements and cleavage at the alpha-positions to the carbonyl groups.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves[2].

-

Handling: Avoid creating dust. Use in a well-ventilated area. Keep away from heat, sparks, and open flames[8].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[8].

Conclusion

Methyl 5-oxooctadecanoate is a valuable chemical intermediate with a unique combination of functional groups. Its well-defined physicochemical properties and spectroscopic profile make it a useful tool for synthetic chemists. While its biological activities are not yet fully explored, its structural similarity to other bioactive fatty acid esters and its utility in the synthesis of complex cyclic molecules suggest that it is a compound with significant potential for future research and development in various scientific fields, including drug discovery. This guide provides a foundational understanding of Methyl 5-oxooctadecanoate to aid researchers in its safe and effective use.

References

Sources

- 1. methyl 5-oxooctadecanoate, 2380-20-3 [thegoodscentscompany.com]

- 2. 5-氧代十八烷酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. spectrabase.com [spectrabase.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Data of Benzoguanamine (CAS No. 91-76-9): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzoguanamine (2,4-Diamino-6-phenyl-1,3,5-triazine), a versatile chemical intermediate with significant applications in the synthesis of resins and as a scaffold in medicinal chemistry.[1][2] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data of Benzoguanamine, complete with detailed experimental protocols and data interpretation.

Introduction to Benzoguanamine and its Spectroscopic Characterization

Benzoguanamine, with the chemical formula C₉H₉N₅, is a heterocyclic organic compound belonging to the triazine family.[1] Its structure features a 1,3,5-triazine ring substituted with a phenyl group and two amino groups.[1] This substitution pattern imparts unique chemical and physical properties that make it a valuable building block in polymer science and drug discovery. The molecular weight of Benzoguanamine is 187.21 g/mol .[1]

Spectroscopic analysis is a cornerstone of modern chemical research, providing detailed insights into the molecular structure, functional groups, and electronic properties of a compound. For a molecule like Benzoguanamine, each spectroscopic technique offers a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies characteristic functional groups, mass spectrometry determines the molecular weight and fragmentation patterns, and UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The collective data from these techniques provides a comprehensive and unambiguous identification of the compound.

Below is a workflow diagram illustrating the comprehensive spectroscopic analysis of Benzoguanamine.

Sources

Biological role of long-chain keto fatty acids

An In-depth Technical Guide on the Biological Role of Long-Chain Keto Fatty Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain keto fatty acids (LCKFAs) are pivotal, yet often transient, intermediates in the intricate network of cellular lipid metabolism. Positioned at the crossroads of fatty acid synthesis (elongation) and degradation (β-oxidation), their biological significance has historically been viewed primarily through the lens of their role as metabolic conduits. However, an evolving understanding of lipid biochemistry and cellular signaling prompts a deeper investigation into the distinct functions these molecules may exert. This technical guide provides a comprehensive exploration of the biological roles of LCKFAs, moving beyond their identity as mere intermediates to consider their potential as regulatory molecules and biomarkers in health and disease. We will delve into their biosynthesis and catabolism, explore their involvement in cellular signaling cascades, discuss their pathophysiological implications, and provide detailed methodologies for their analysis.

Introduction: The Centrality of Long-Chain Keto Fatty Acids in Lipid Metabolism

Fatty acids are fundamental to cellular life, serving as primary energy sources, structural components of membranes, and precursors for signaling molecules. Their metabolism is a dynamic process of synthesis and degradation, tailored to the energetic and structural needs of the cell. Within this metabolic framework, long-chain keto fatty acids, specifically 3-ketoacyl-CoAs, occupy a critical juncture. They are the product of the initial, rate-limiting condensation step in the fatty acid elongation cycle and are also formed during the oxidation of hydroxylated fatty acids in the β-oxidation spiral.

While their existence is fleeting under normal physiological conditions, the flux through the pathways they inhabit is substantial. Pathological or metabolically stressed states, such as inherited disorders of fatty acid metabolism or conditions of nutrient excess, can potentially lead to their accumulation. This raises the intriguing possibility that LCKFAs may have biological activities that extend beyond their intermediary role, acting as sensors or modulators of metabolic state.

Biosynthesis and Catabolism: The Life Cycle of a Long-Chain Keto Fatty Acid

The cellular concentration of long-chain keto fatty acids is tightly controlled by the coordinated action of enzymes involved in fatty acid elongation and β-oxidation.

Formation via Fatty Acid Elongation

The synthesis of very-long-chain fatty acids (VLCFAs) from long-chain fatty acids (LCFAs) occurs in the endoplasmic reticulum through a four-step elongation cycle. The initial and rate-limiting step is the condensation of a long-chain acyl-CoA with malonyl-CoA, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). This reaction gives rise to a 3-ketoacyl-CoA, a quintessential long-chain keto fatty acid derivative.

The subsequent steps in the elongation cycle involve the reduction of the keto group to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), dehydration to form a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD), and finally, reduction of the double bond by a trans-2-enoyl-CoA reductase (TER) to yield an acyl-CoA that is two carbons longer than the original substrate.[1]

Formation and Consumption in Mitochondrial β-Oxidation

In the mitochondrial matrix, fatty acids are broken down through the β-oxidation spiral to generate acetyl-CoA for energy production. Each cycle of β-oxidation involves four enzymatic steps. A 3-ketoacyl-CoA is formed in the third step, catalyzed by a hydroxyacyl-CoA dehydrogenase, which oxidizes a 3-hydroxyacyl-CoA. This 3-ketoacyl-CoA is then rapidly cleaved by a ketoacyl-CoA thiolase in the final step to release acetyl-CoA and a shortened acyl-CoA.[2]

Putative Signaling Roles and Regulatory Functions

While direct evidence for the signaling roles of long-chain keto fatty acids is sparse, their chemical nature and position in key metabolic pathways suggest several potential mechanisms through which they could exert regulatory functions, particularly if their cellular concentrations rise.

Allosteric Regulation of Metabolic Enzymes

Metabolic intermediates are known to act as allosteric regulators of enzymes within their own or related pathways. An accumulation of 3-ketoacyl-CoA could potentially provide feedback inhibition on enzymes further upstream in the β-oxidation pathway or influence the activity of enzymes in competing metabolic routes. For instance, high levels of mitochondrial acetyl-CoA, the product of 3-ketoacyl-CoA cleavage, are known to inhibit pyruvate dehydrogenase, thus linking fatty acid and glucose metabolism.[3]

Precursors for Bioactive Lipids

It is plausible that under certain conditions, long-chain keto fatty acids could be shunted into other metabolic pathways to produce novel bioactive lipids. The keto group offers a reactive site for further chemical modifications, potentially leading to the formation of signaling molecules with unique properties.

Modulation of Nuclear Receptor Activity

Keto-derivatives of medium and long-chain fatty acids have been identified as ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). While specific studies on long-chain 3-keto fatty acids are lacking, it is conceivable that they could also interact with and modulate the activity of these and other nuclear receptors that play crucial roles in regulating lipid metabolism, inflammation, and cellular differentiation.

Pathophysiological Implications

The dysregulation of fatty acid metabolism is at the heart of numerous human diseases. The accumulation of metabolic intermediates, including potentially long-chain keto fatty acids, can lead to cellular dysfunction and toxicity.

Inherited Disorders of Fatty Acid Metabolism

Genetic defects in the enzymes of the β-oxidation pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency or mitochondrial trifunctional protein (MTP) deficiency, can lead to the accumulation of upstream intermediates.[4][5] While the primary accumulating species are often hydroxylated fatty acids, a bottleneck in the pathway could also lead to elevated levels of 3-ketoacyl-CoAs. These disorders are characterized by severe phenotypes, including cardiomyopathy, hypoglycemia, and rhabdomyolysis, highlighting the toxicity associated with the buildup of these metabolites.

Metabolic Syndrome and Cardiovascular Disease

In conditions like obesity and type 2 diabetes, there is an increased flux of fatty acids to tissues like the heart and liver. When the capacity for β-oxidation is exceeded, it can lead to the accumulation of lipid intermediates, contributing to lipotoxicity, insulin resistance, and cardiac dysfunction.[6] Studies on ketogenic diets rich in long-chain triglycerides have shown a potential link to cardiac fibrosis in mice, a process that may be related to the accumulation of reactive lipid species.[7][8][9]

| Disease/Condition | Potential Role of LCKFA Dysregulation | Key Associated Pathways |

| LCHAD/MTP Deficiency | Accumulation due to enzymatic block in β-oxidation | Mitochondrial β-Oxidation |

| Metabolic Syndrome | Potential contribution to lipotoxicity and insulin resistance | Fatty Acid Influx, β-Oxidation |

| Cardiovascular Disease | Possible role in cardiac fibrosis and dysfunction | Lipotoxicity, Oxidative Stress |

| Cancer | Altered fatty acid metabolism may impact LCKFA levels | De novo fatty acid synthesis, β-oxidation[10] |

Methodologies for the Analysis of Long-Chain Keto Fatty Acids

The analysis of long-chain keto fatty acids is challenging due to their low endogenous concentrations, potential instability, and the need to distinguish them from other fatty acid species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for their sensitive and specific quantification.

Protocol: Extraction and Quantification of LCKFAs from Plasma

This protocol provides a generalized workflow for the analysis of long-chain keto fatty acids from plasma samples.

5.1.1. Materials

-

Plasma sample

-

Internal standard (e.g., a stable isotope-labeled 3-keto fatty acid)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

0.9% NaCl solution

-

Derivatization agent (e.g., O-benzylhydroxylamine for the keto group)[11]

-

LC-MS/MS system with a C18 reverse-phase column

5.1.2. Procedure

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard.

-

-

Lipid Extraction (Modified Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.4 mL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Solvent Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization (Optional but Recommended):

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Add the derivatization agent to specifically react with the keto group, enhancing chromatographic separation and ionization efficiency.[11]

-

Incubate as required by the specific derivatization protocol.

-

-

LC-MS/MS Analysis:

-

Reconstitute the derivatized sample in the initial mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable gradient elution on a C18 column.

-

Detect and quantify the derivatized LCKFAs using multiple reaction monitoring (MRM) in negative or positive ion mode, depending on the derivatization.

-

Future Directions and Therapeutic Potential

The study of long-chain keto fatty acids is an emerging field with significant potential for advancing our understanding of metabolic regulation and disease. Future research should focus on several key areas:

-

Development of sensitive analytical methods: Robust and validated methods are needed to accurately measure the endogenous levels of LCKFAs in various tissues and subcellular compartments.

-

Elucidation of specific signaling roles: Investigating the direct interaction of LCKFAs with nuclear receptors, ion channels, and other cellular targets will be crucial to uncover their potential signaling functions.

-

Therapeutic targeting of LCKFA metabolism: Enzymes involved in the synthesis and degradation of LCKFAs, such as ELOVLs and 3-ketoacyl-CoA thiolases, may represent novel therapeutic targets for the treatment of metabolic diseases and cancer.

Conclusion

Long-chain keto fatty acids are more than just fleeting intermediates in lipid metabolism. Their central position at the intersection of anabolic and catabolic pathways makes them sensitive indicators of cellular metabolic status. While their direct signaling roles are still largely speculative, the severe consequences of dysregulated fatty acid metabolism underscore the importance of tightly controlling their cellular concentrations. As analytical technologies advance, a more nuanced understanding of the biological roles of these enigmatic molecules is within reach, potentially opening new avenues for the diagnosis and treatment of a wide range of human diseases.

References

- Sternberg, F., et al. (2023). Ketogenic diets composed of long-chain and medium-chain fatty acids induce cardiac fibrosis in mice. Molecular Metabolism, 72, 101711.

- Han, J., & Lin, K. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction.

- Rodriguez, F., et al. (2024).

- Sternberg, F., et al. (2023). Ketogenic diets composed of long-chain and medium-chain fatty acids induce cardiac fibrosis in mice.

- Ussher, J. R., et al. (2014). Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation. Biochemical Society Transactions, 42(4), 1041-1047.

- Ahmad, S., et al. (1986). Derivatization of keto fatty acids, Part IX. Synthesis and characterization of oxathiolanes. Journal of the American Oil Chemists' Society, 63(10), 1343–1346.

- Ahmad, S., Khan, M., Nasirullah, F. A., & Osman, S. M. (1986). Derivatization of keto fatty acids, Part IX.

- Al-Khelaifi, F., et al. (2019). Biomarkers of Cardiac Metabolic Flexibility in Health, HFrEF and HFpEF. Metabolites, 9(11), 269.

- Sternberg, F., et al. (2023). Ketogenic diets composed of long-chain and medium-chain fatty acids induce cardiac fibrosis in mice. PubMed.

- American College of Cardiology. (2023). 'Keto-Like' Diet May Be Linked to Higher Risk of Heart Disease, Cardiac Events.

- Giesbertz, P., et al. (2015). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 5(4), 703-727.

- Afshar, M. M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.

- Dyl, A. G., et al. (2019). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 11(36), 4645-4653.

- Puchalska, P., & Crawford, P. A. (2017). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. Cell Metabolism, 25(2), 262-284.

- Li, L., et al. (2023). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 95(2), 1018-1026.

- Afshar, M. M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. The Capital Region of Denmark's Research Portal.

- Creative Proteomics. (2024).

- Sawai, M., et al. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. The Journal of Biological Chemistry, 292(37), 15538–15551.

- Woldegiorgis, G., et al. (1985). The quantitation of long-chain acyl-CoA in mammalian tissue. Analytical Biochemistry, 150(1), 8-12.

- Butler, L. M., et al. (2021). The diversity and breadth of cancer cell fatty acid metabolism.

- Centro Global de Ciudades. (2023). Can diabetics take Keto ACV gummies? A science overview.

- Dame, M. C., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Metabolites, 9(1), 16.

- Paoli, A., et al. (2022).

- Trefely, S., et al. (2020).

- Wang, Y., et al. (2019). 3-Hydroxyacyl-CoA dehydratase 2 deficiency confers resistance to diet-induced obesity and glucose intolerance.

- Yoon, M. (2016). Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. Journal of Clinical Medicine, 5(9), 81.

- National Center for Biotechnology Information. (2021). Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency. GeneReviews.

- Wang, Y., et al. (2023). Dietary long‐chain fatty acid metabolism boosts antitumor immune response. The FEBS Journal.

- Agostini, L., et al. (2021). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Progress in Lipid Research, 83, 101111.

- Puchalska, P., & Crawford, P. A. (2021). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease.

- Le Foll, C., et al. (2019). Hypothalamic Fatty Acids and Ketone Bodies Sensing and Role of FAT/CD36 in the Regulation of Food Intake. Frontiers in Endocrinology, 10, 80.

- ScieNFT. (2024). Fatty acids are not a significant contributor to the TCA cycle in cancer cell lines.

- Wikipedia. (2024). Lipid droplet.

- Leonardi, R., et al. (2018). The Pathophysiological Role of CoA. International Journal of Molecular Sciences, 19(9), 2735.

- van Eunen, K., et al. (2013). The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation.

- Wikipedia. (2023).

- Abcam. (n.d.). 3-ketoacyl-CoA thiolase, mitochondrial.

- National Center for Biotechnology Information. (2023). Biochemistry, Ketogenesis.

- Alfadhel, M., et al. (2019). Neonatal Long-Chain 3-Ketoacyl-CoA Thiolase deficiency: Clinical-biochemical phenotype, sodium-D,L-3-hydroxybutyrate treatment experience and cardiac evaluation using speckle echocardiography. Molecular Genetics and Metabolism Reports, 19, 100457.

- SlideShare. (n.d.). BIOCHEMISTRY.

Sources

- 1. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 5. Neonatal Long-Chain 3-Ketoacyl-CoA Thiolase deficiency: Clinical-biochemical phenotype, sodium-D,L-3-hydroxybutyrate treatment experience and cardiac evaluation using speckle echocardiography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ketogenic diets composed of long-chain and medium-chain fatty acids induce cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ketogenic diets composed of long-chain and medium-chain fatty acids induce cardiac fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Emerging Significance of Oxooctadecanoate Isomers in Cellular Signaling and Disease

An In-Depth Technical Guide to the Natural Occurrence of Oxooctadecanoate Isomers for Researchers, Scientists, and Drug Development Professionals.

The field of lipidomics continues to unveil the profound impact of fatty acid metabolites on cellular function and human health. Among these, the oxooctadecanoate (oxo-ODA) isomers, a class of oxidized linoleic acid derivatives, are emerging from the shadows of their better-known hydroxylated counterparts to be recognized as potent signaling molecules in their own right. This guide provides a comprehensive technical overview of the natural occurrence of oxooctadecanoate isomers, their biosynthesis, physiological roles, and the analytical methodologies required for their accurate study. For researchers in academia and industry, a deep understanding of these molecules is critical for unraveling complex biological processes and for the development of novel therapeutic strategies targeting a range of metabolic and inflammatory diseases.

Part 1: Defining the Landscape of Oxooctadecanoate Isomers

Oxooctadecanoates are 18-carbon fatty acids containing a ketone group and typically two double bonds. Their structure is derived from the oxidation of polyunsaturated fatty acids, primarily linoleic acid. The position of the ketone group and the configuration of the double bonds give rise to a variety of isomers with distinct biological activities.

The most commonly studied isomers are 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-octadecadienoic acid (13-oxo-ODA). The nomenclature specifies the position of the ketone group (e.g., at carbon 9 or 13) and the geometry of the double bonds (e.g., (10E,12Z) or (9Z,11E)). For instance, 9-Oxo-10(E),12(Z)-octadecadienoic acid and 13-Oxo-9(Z),11(E)-octadecadienoic acid are two of the most prevalent isomers.[1][2][3]

The subtle differences in the chemical structures of these isomers can lead to significant variations in their biological activities, a concept of critical importance in drug development where stereoisomerism can dictate therapeutic efficacy and side-effect profiles.

Part 2: The Genesis of Oxooctadecanoate Isomers: Biosynthetic Pathways

The formation of oxooctadecanoate isomers is a multifaceted process involving both tightly regulated enzymatic pathways and non-specific non-enzymatic reactions.

Enzymatic Pathways: A Regulated Cascade

The primary enzymatic route to oxooctadecanoate formation is through the lipoxygenase (LOX) pathway.[4] This pathway is initiated by the oxidation of linoleic acid to form hydroperoxyoctadecadienoic acids (HPODEs), specifically 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE). These hydroperoxides are then converted to their corresponding hydroxyoctadecadienoic acids (HODEs), 9-HODE and 13-HODE, which can be further oxidized to the keto derivatives, 9-oxo-ODA and 13-oxo-ODA.

In some instances, the cyclooxygenase (COX) enzyme, primarily known for its role in prostaglandin synthesis from arachidonic acid, can also contribute to the formation of HODEs from linoleic acid, which are precursors to oxo-ODAs.[5][6]

Non-Enzymatic Pathways: The Role of Oxidative Stress

Under conditions of oxidative stress, the autoxidation of linoleic acid can lead to the non-specific formation of a mixture of HPODE isomers, which are then reduced to HODEs and subsequently oxidized to oxo-ODAs.[7] This non-enzymatic pathway typically results in a racemic mixture of isomers, in contrast to the stereospecific products of enzymatic reactions.[8]

Part 3: Widespread Presence: The Natural Occurrence and Distribution of Oxooctadecanoate Isomers

Oxooctadecanoate isomers are found across different biological kingdoms, from plants to mammals and fungi, indicating their fundamental roles in biology.

In the Plant Kingdom: Sentinels of Defense

In plants, oxooctadecanoates are key intermediates in the octadecanoid pathway, which leads to the synthesis of the plant hormone jasmonic acid. Jasmonic acid and its precursors are crucial for plant defense against herbivores and pathogens.[9]

| Plant Species | Tissue | Predominant Isomer(s) | Reference |

| Solanum lycopersicum (Tomato) | Fruit, Juice | 9-oxo-ODA, 13-oxo-ODA | [10] |

| Carthamus oxyacantha | - | 13-oxo-9Z,11E-ODE | [1] |

| Glycine max (Soybean) | - | 13-keto-9Z,11E-octadecadienoic acid | [1] |

| Artemisia argyi | - | 13-keto-9Z,11E-octadecadienoic acid | [1] |

In Mammals: Endogenous Mediators and Dietary Influences

In mammals, oxooctadecanoate isomers are present in various tissues and fluids, including plasma, liver, heart, and red blood cells.[11] Their presence is a result of both endogenous production and dietary intake.[11] For instance, the consumption of hydrogenated vegetable oils can influence the isomeric composition of octadecenoates in human tissues.[11] Human umbilical vein endothelial cells have been shown to convert linoleic acid into 9-HODE and 13-HODE, which are precursors to the corresponding oxo-ODAs.[5]

In Fungi and Bacteria: Signaling and Metabolism

Fungi and bacteria also produce a variety of oxylipins, including keto fatty acids.[9][12] In fungi, these molecules act as hormone-like signals that regulate development, sporulation, and mycotoxin production.[13] In bacteria, keto acids can be intermediates in fatty acid metabolism.[14][15][16] The structural similarity of oxylipins across kingdoms suggests a potential for cross-kingdom communication during plant-pathogen interactions.[9][12]

Part 4: Functional Significance: The Physiological and Pathophysiological Roles of Oxooctadecanoate Isomers

Oxooctadecanoate isomers are not mere metabolic byproducts; they are active signaling molecules with a range of physiological and pathophysiological effects.

Metabolic Regulation: PPAR Agonism and Adipogenesis

A significant body of research has identified oxooctadecanoate isomers as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[8][10][17] PPARs are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[18][19][20]

-

PPARα Activation: 13-oxo-ODA has been shown to be a potent PPARα agonist, suggesting its potential to ameliorate dyslipidemia and hepatic steatosis.[10]

-

PPARγ Activation: Both 9-oxo-ODA and 13-oxo-ODA can activate PPARγ, which is a master regulator of adipogenesis (the formation of fat cells).[8][17]

Inflammation and Immunity

The role of oxooctadecanoates in inflammation is complex. While some studies suggest pro-inflammatory effects, others point towards anti-inflammatory and pro-resolving actions. For instance, 9-HODE and 13-HODE, the precursors to oxo-ODAs, are implicated in the regulation of inflammatory responses in macrophages and endothelial cells.[6]

Cancer Biology

The involvement of oxooctadecanoates in cancer is an emerging area of research. Given their role as PPAR agonists and their influence on inflammatory pathways, it is plausible that these molecules could impact cancer cell proliferation, apoptosis, and metastasis.

Part 5: Analytical Methodologies: A Guide to Accurate Measurement

The accurate quantification of oxooctadecanoate isomers in biological matrices is challenging due to their low abundance, isomeric complexity, and potential for artefactual formation during sample handling. A robust analytical workflow is therefore essential.

Protocol: Solid-Phase Extraction (SPE) of Oxooctadecanoates from Plasma

This protocol provides a robust method for the extraction and purification of oxooctadecanoates from plasma, a common and important biological matrix.[4][21][22][23]

Rationale: SPE is preferred for plasma samples as it effectively removes proteins and other interfering substances, leading to a cleaner extract and improved analytical sensitivity.[23] A reversed-phase sorbent is used to retain the lipophilic oxooctadecanoates while allowing polar components to be washed away.

Materials:

-

Plasma sample

-

Methanol (LC-MS grade)

-

Milli-Q water

-

Internal standards (deuterated analogs of oxo-ODAs)

-

Reversed-phase SPE cartridges (e.g., Strata-X)

-

Positive pressure manifold or vacuum manifold

-

Nitrogen evaporator

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw 200 µL of plasma at room temperature.

-

Add an equal volume of cold methanol containing the internal standards. The methanol precipitates proteins, releasing the protein-bound lipids.

-

Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and dilute with Milli-Q water to a final methanol concentration of <10%. This is crucial for efficient binding to the reversed-phase SPE sorbent.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of Milli-Q water. This activates the sorbent and ensures proper interaction with the sample.

-

-

Sample Loading:

-

Load the diluted supernatant onto the conditioned SPE cartridges.

-

Apply a gentle positive pressure or vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min). This ensures optimal retention of the analytes.

-

-

Washing:

-

Wash the cartridges with 1 mL of Milli-Q water to remove any remaining salts and polar impurities.

-

-

Elution:

-

Elute the retained oxooctadecanoates with 1 mL of methanol into a clean collection tube. Methanol disrupts the hydrophobic interactions between the analytes and the sorbent, releasing them from the cartridge.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen. This step concentrates the sample.

-

Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase of the LC-MS system. This ensures compatibility with the analytical column and improves peak shape.

-

Separation and Quantification: The Power of LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of oxooctadecanoate isomers.[22][24]

-

Chromatography: Reversed-phase chromatography is typically used to separate the isomers based on their subtle differences in polarity.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection and quantification. Multiple Reaction Monitoring (MRM) is a common acquisition mode where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly specific transition allows for accurate quantification even in complex biological matrices.

Part 6: Future Perspectives and Conclusion

The study of oxooctadecanoate isomers is a rapidly evolving field with significant potential for advancing our understanding of health and disease. Future research will likely focus on:

-

Elucidating the specific roles of individual isomers: Differentiating the biological activities of the various positional and stereoisomers is crucial.

-

Identifying novel receptors and signaling pathways: Beyond PPARs, other cellular targets for oxooctadecanoates are likely to exist.

-

Translational research: The potential of oxooctadecanoate isomers as biomarkers for disease and as therapeutic targets warrants further investigation.

References

-

Kaduce, T. L., et al. (1989). Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells. Journal of Biological Chemistry.[5]

-

Dyall, S. C., et al. (2022). Altered Plasma Endocannabinoids and Oxylipins in Adolescents with Major Depressive Disorders: A Case–Control Study. International Journal of Molecular Sciences.[4]

-

Wikipedia contributors. (2023). 9-Hydroxyoctadecadienoic acid. Wikipedia, The Free Encyclopedia.[17]

-

Botham, K. M., & Mayes, P. A. (2018). Oxidation of Fatty Acids: Ketogenesis. In Harper's Illustrated Biochemistry, 31e. McGraw-Hill.[25]

-

Wikipedia contributors. (2023). 13-Hydroxyoctadecadienoic acid. Wikipedia, The Free Encyclopedia.[8]

-

Maeta, A., et al. (2025). Japanese Leaf Burdock Extract Inhibits Adipocyte Differentiation in 3T3-L1 Cells. PLANT FOOD HUM NUTR.[26]

-

Botham, K. M., & Mayes, P. A. (2023). Oxidation of Fatty Acids: Ketogenesis. In Harper's Illustrated Biochemistry, 32e. McGraw Hill.[27]

-

Wang, R., et al. (2009). Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid. Prostaglandins, Leukotrienes and Essential Fatty Acids.[28]

-

Ohlrogge, J. B., Gulley, R. M., & Emken, E. A. (1982). Occurrence of octadecenoic fatty acid isomers from hydrogenated fats in human tissue lipid classes. Lipids.[11]

-

Kim, Y. J., et al. (2012). Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. PLoS One.[10]

-

Wolfer, A. M., et al. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Metabolites.[21]

-

Ramasamy, S., et al. (2023). Biochemistry, Ketogenesis. In StatPearls. StatPearls Publishing.[29]

-

Scalschi, L., et al. (2022). Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease. Frontiers in Microbiology.[12]

-

Doyle, T., et al. (2011). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. British Journal of Pharmacology.[6]

-

Ganesan, S., et al. (2015). Fatty Acid Production from Amino Acids and α-Keto Acids by Brevibacterium linens BL2. Applied and Environmental Microbiology.[14]

-

Li, Y., et al. (2015). Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. Journal of Biological Chemistry.[18]

-

Ofman, R., et al. (2015). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Visualized Experiments.[22]

-

Müller, L., et al. (2023). Initiation of linoleic acid autoxidation with ozone exposure in levitated aerosol particles. Atmospheric Chemistry and Physics.[7]

-

Scalschi, L., et al. (2022). Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease. Frontiers in Microbiology.[9]

-

Wikipedia contributors. (2023). Ketogenesis. Wikipedia, The Free Encyclopedia.[30]

-

PubChem. (n.d.). 13-Oxo-9Z,11E-octadecadienoic acid. National Center for Biotechnology Information. Retrieved from [Link]1]

-

Rude, M. A., & Schirmer, A. (2009). Microbial production of fatty acid-derived fuels and chemicals. Current Opinion in Microbiology.[15]

-

Wolfer, A. M., et al. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Request PDF.[24]

-

Punis, R., et al. (2024). The autooxidation process in linoleic acid screened by Raman spectroscopy. Request PDF.[31]

-

Wikipedia contributors. (2023). Fatty acid synthesis. Wikipedia, The Free Encyclopedia.[16]

-

Stamler, J. S., et al. (1992). Nitric oxide circulates in mammalian plasma primarily as an S-nitroso adduct of serum albumin. Proceedings of the National Academy of Sciences.[32]

-

Tsitsigiannis, D. I., & Keller, N. P. (2007). Oxylipins as developmental and host-fungal communication signals. Trends in Microbiology.[13]

-

Maffei, F. R., et al. (2000). A novel approach to study linoleic acid autoxidation: importance of simultaneous detection of the substrate and its derivative oxidation products. Free Radical Research.[33]

-

Botham, K. M., & Mayes, P. A. (n.d.). Oxidation of Fatty Acids and Ketogenesis. Rodwell, V. W., et al. (Eds.), Harper's Illustrated Biochemistry.[34]

-

Salehi, B., et al. (2021). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules.[35]

-

Gabbs, M., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules.[23]

-

Murthy, S., et al. (1996). 13-hydroxy Octadecadienoic Acid (13-HODE) Inhibits Triacylglycerol-Rich Lipoprotein Secretion by CaCo-2 Cells. Journal of Biological Chemistry.[36]

-

De Gara, L., et al. (2019). Fungal lipids: biosynthesis and signalling during plant-pathogen interaction. Journal of Fungi.[37]

-

HMDB. (2012). (Z)-13-Oxo-9-octadecenoic acid. Human Metabolome Database.[38]

-

Fürnsinn, C., & Brunmair, B. (2006). Peroxisome proliferator-activated receptor-delta, a regulator of oxidative capacity, fuel switching and cholesterol transport. Diabetologia.[19]

-

Stamler, J. S., et al. (1992). Nitric oxide circulates in mammalian plasma primarily as an S-nitroso adduct of serum albumin. Proceedings of the National Academy of Sciences of the United States of America.[39]

-

Cheang, W. S., et al. (2021). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. International Journal of Molecular Sciences.[20]

Sources

- 1. 13-Oxo-9Z,11E-octadecadienoic acid | C18H30O3 | CID 6446027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. larodan.com [larodan.com]

- 4. mdpi.com [mdpi.com]

- 5. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACP - Initiation of linoleic acid autoxidation with ozone exposure in levitated aerosol particles [acp.copernicus.org]

- 8. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 9. Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Occurrence of octadecenoic fatty acid isomers from hydrogenated fats in human tissue lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease [frontiersin.org]

- 13. Oxylipins as developmental and host-fungal communication signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty Acid Production from Amino Acids and α-Keto Acids by Brevibacterium linens BL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microbial production of fatty acid-derived fuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 17. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 18. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Peroxisome proliferator-activated receptor-delta, a regulator of oxidative capacity, fuel switching and cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence [mdpi.com]

- 21. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 26. researchgate.net [researchgate.net]

- 27. Oxidation of Fatty Acids: Ketogenesis | McGraw Hill's AccessScience [accessscience.com]

- 28. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Ketogenesis - Wikipedia [en.wikipedia.org]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. A novel approach to study linoleic acid autoxidation: importance of simultaneous detection of the substrate and its derivative oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. uomus.edu.iq [uomus.edu.iq]

- 35. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health [mdpi.com]

- 36. 13-hydroxy octadecadienoic acid (13-HODE) inhibits triacylglycerol-rich lipoprotein secretion by CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. imrpress.com [imrpress.com]

- 38. hmdb.ca [hmdb.ca]

- 39. Nitric oxide circulates in mammalian plasma primarily as an S-nitroso adduct of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-Oxooctadecanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxooctadecanoate is a long-chain keto ester with significant potential as a versatile building block in organic synthesis and as a subject of interest in medicinal chemistry. Its bifunctional nature, possessing both a ketone and a methyl ester, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including carbocyclic and heterocyclic systems. This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and potential applications of Methyl 5-oxooctadecanoate, with a focus on its relevance to researchers in the fields of chemistry and drug development.

Core Molecular and Physical Properties

Methyl 5-oxooctadecanoate is chemically identified by the CAS Number 2380-20-3.[1] It is a solid at room temperature with a melting point of 58-60 °C.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₆O₃ | [1][2] |

| Molecular Weight | 312.49 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Melting Point | 58-60 °C | [2] |

| CAS Number | 2380-20-3 | [1] |

Synthesis of Methyl 5-Oxooctadecanoate

The synthesis of γ-keto esters such as Methyl 5-oxooctadecanoate can be achieved through various synthetic routes. A common and effective method involves the acylation of a β-keto ester, such as methyl acetoacetate, with a long-chain acyl chloride.

Conceptual Synthesis Workflow

The synthesis strategy involves the formation of an enolate from a β-keto ester, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. This is followed by a deacylation step to yield the desired γ-keto ester.

Caption: Conceptual workflow for the synthesis of Methyl 5-oxooctadecanoate.

Experimental Protocol: General Procedure for the Synthesis of β-Keto Esters

Materials:

-

Methyl acetoacetate

-

Barium oxide

-

Methanol

-

Appropriate long-chain acyl chloride (e.g., tetradecanoyl chloride)

-

5% Sulfuric acid solution

-

5% Sodium bicarbonate solution

-

Brine

Procedure:

-

Preparation of the Barium Complex: In a reaction vessel, activate barium oxide with a small amount of water and vigorous stirring. Add methyl acetoacetate dropwise at 25-30 °C over a period of 1 hour.[3]

-

Acylation: To the resulting solution, add the long-chain acyl chloride dropwise at the same temperature over 1 hour. Continue stirring for an additional hour.[3]

-

Cleavage: Add methanol to the reaction mixture and stir for 16 hours.[3]

-

Workup: Adjust the pH of the reaction mixture to 1 using a 5% sulfuric acid solution. Filter the insoluble barium salt. Wash the organic layer with a 5% sodium bicarbonate solution and then with brine.[3]

-

Purification: Recover the solvent and distill the oily residue under reduced pressure to obtain the purified Methyl 5-oxooctadecanoate.[3]

Analytical Characterization